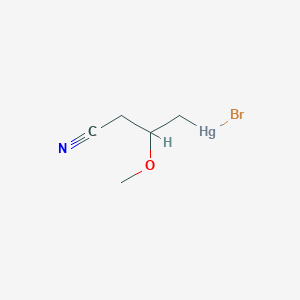
Bromo-(3-cyano-2-methoxypropyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo-(3-cyano-2-methoxypropyl)mercury: is an organomercury compound with the chemical formula C5H8BrHgNO. This compound is known for its unique structure, which includes a bromine atom, a cyano group, and a methoxypropyl group attached to a mercury atom. Organomercury compounds are of significant interest due to their applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bromo-(3-cyano-2-methoxypropyl)mercury typically involves the reaction of mercury(II) bromide with 3-cyano-2-methoxypropyl bromide. The reaction is carried out in an organic solvent, such as dichloromethane, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete reaction, and the product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes may also involve the use of automated reactors and continuous flow systems to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Bromo-(3-cyano-2-methoxypropyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different organomercury compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and phosphines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution reactions can produce a variety of organomercury derivatives .
Scientific Research Applications
Bromo-(3-cyano-2-methoxypropyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of bromo-(3-cyano-2-methoxypropyl)mercury involves its interaction with various molecular targets. The mercury atom can form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to inhibition or modification of their activity. The compound’s unique structure allows it to interact with specific pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Methylmercury: Known for its toxicity and environmental impact.
Ethylmercury: Used in vaccines as a preservative.
Phenylmercury: Employed in antifungal and antibacterial applications.
Uniqueness
Bromo-(3-cyano-2-methoxypropyl)mercury is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a bromine atom, cyano group, and methoxypropyl group attached to mercury sets it apart from other organomercury compounds .
Properties
CAS No. |
6935-34-8 |
|---|---|
Molecular Formula |
C5H8BrHgNO |
Molecular Weight |
378.62 g/mol |
IUPAC Name |
bromo-(3-cyano-2-methoxypropyl)mercury |
InChI |
InChI=1S/C5H8NO.BrH.Hg/c1-5(7-2)3-4-6;;/h5H,1,3H2,2H3;1H;/q;;+1/p-1 |
InChI Key |
LBAOLMFWNWKPQR-UHFFFAOYSA-M |
Canonical SMILES |
COC(CC#N)C[Hg]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'H-Spiro[1,3-dithiolane-2,6'-isoquinolin]-5'-one](/img/structure/B14714939.png)



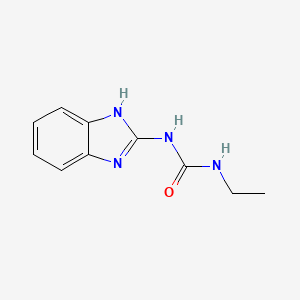
![Silane, trimethyl[(1-methylethyl)thio]-](/img/structure/B14714974.png)

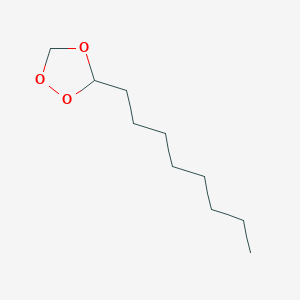

![S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine](/img/structure/B14714987.png)
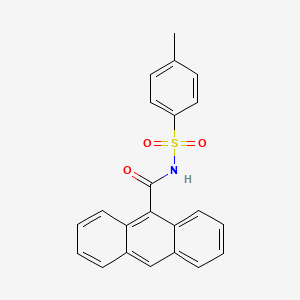

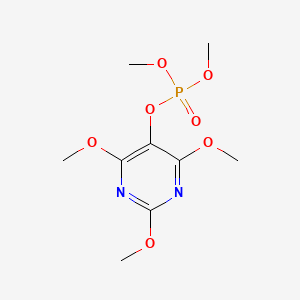
![3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene](/img/structure/B14715021.png)
